molecular formula C13H15N3O3S B11170725 3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11170725
M. Wt: 293.34 g/mol
InChI Key: JGWAVQOAYXUYFM-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to yield the target compound . The reaction conditions generally include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the diethoxy groups on the benzene ring, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3O3S/c1-3-18-10-6-5-9(7-11(10)19-4-2)12(17)15-13-16-14-8-20-13/h5-8H,3-4H2,1-2H3,(H,15,16,17)

InChI Key

JGWAVQOAYXUYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)OCC

Origin of Product

United States

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